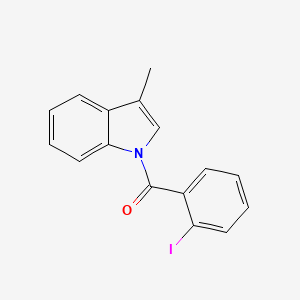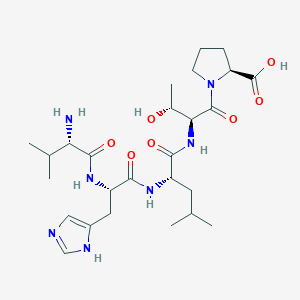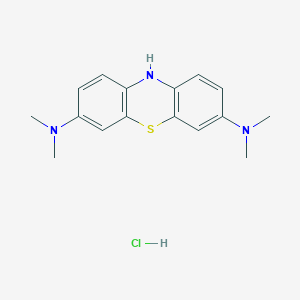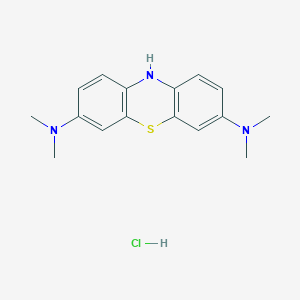
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is a chemical compound with a complex structure. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of multiple methyl groups and a phenothiazine core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and appropriate methylating agents.
Methylation: The phenothiazine core undergoes methylation at specific nitrogen positions using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Amination: The methylated phenothiazine is then subjected to amination reactions to introduce the diamine groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of phenothiazine are methylated using industrial methylating agents.
Continuous Amination: The methylated product is continuously aminated in reactors designed for large-scale production.
Purification and Crystallization: The final product is purified through crystallization and treated with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted phenothiazine derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It affects various biochemical pathways, including those involved in neurotransmission and cellular signaling.
Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine
- N,N,N’,N’-tetramethylethylenediamine
- N,N,N’,N’-tetramethyl-p-phenylenediamine
Uniqueness
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is unique due to its specific methylation pattern and the presence of diamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications.
Propiedades
Número CAS |
951131-10-5 |
|---|---|
Fórmula molecular |
C16H20ClN3S |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10,17H,1-4H3;1H |
Clave InChI |
ZDZXXOJETOMNEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


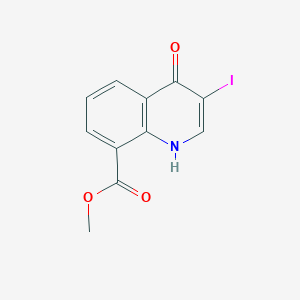

![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
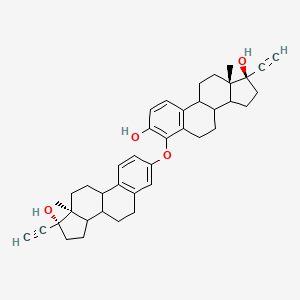
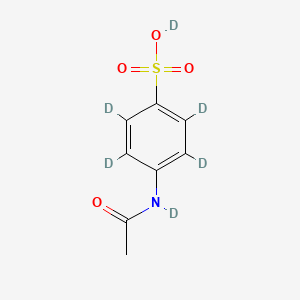
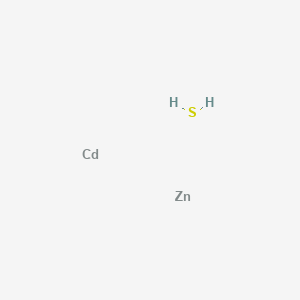
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
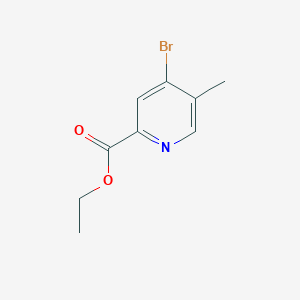
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
